molecular formula C10H13FO2 B2387414 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol CAS No. 1781198-47-7

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol

Cat. No.: B2387414
CAS No.: 1781198-47-7
M. Wt: 184.21
InChI Key: FVDQTUMMUWXPFL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a fluorinated aromatic alcohol with a methoxy substituent at the para-position of the phenyl ring and a hydroxyl group on the first carbon of the propane chain. The fluorine atom at the ortho-position likely enhances electronegativity and influences reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQTUMMUWXPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 1-(2-Fluoro-4-methoxyphenyl)propan-2-one

Reaction Mechanism and Standard Conditions

The reduction of 1-(2-fluoro-4-methoxyphenyl)propan-2-one to 2-(2-fluoro-4-methoxyphenyl)propan-1-ol proceeds via catalytic hydrogenation, wherein molecular hydrogen undergoes heterolytic cleavage on the catalyst surface. Palladium on carbon (Pd/C) serves as the preferred catalyst due to its high activity and selectivity for aryl ketones. The reaction is typically conducted in polar protic solvents such as methanol or ethanol at temperatures between 30°C and 50°C under hydrogen pressures of 1–10 bar.

A representative protocol involves suspending 1-(2-fluoro-4-methoxyphenyl)propan-2-one (10 mmol) in ethanol (50 mL) with 5% Pd/C (0.15 mol% Pd). After degassing, the mixture is stirred under 3 bar H₂ at 40°C for 6–8 hours, achieving >85% conversion. The catalyst is removed via filtration, and the product is isolated by solvent evaporation followed by column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization of Reaction Parameters

Catalyst Loading and Hydrogen Pressure

Lower catalyst loadings (0.10–0.30 mol% Pd) minimize metal leaching without compromising yield, as demonstrated in pilot-scale syntheses. Elevated hydrogen pressures (>5 bar) accelerate reduction but risk over-reduction byproducts; thus, 3 bar is optimal for balancing speed and selectivity.

Solvent Effects

Ethanol outperforms methanol in suppressing side reactions, as its higher boiling point (78°C vs. 65°C) allows sustained reaction rates without rapid solvent loss. A comparative study revealed 89% yield in ethanol versus 82% in methanol under identical conditions.

Impurity Control

The principal impurity, 3-fluoro-4-ethylanisole (desmethyl derivative), forms via premature quenching of the enol intermediate. Maintaining reaction temperatures below 50°C and employing acidic workups (e.g., 1 M HCl) reduce impurity levels to <0.5%.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

Parameter Optimal Range Yield (%) Purity (%)
Catalyst (Pd/C) 0.15–0.30 mol% Pd 85–89 99.2–99.5
H₂ Pressure 3 bar 87 99.4
Solvent Ethanol 89 99.5
Temperature 40°C 86 99.3

Borohydride-Mediated Reduction

Sodium Borohydride in Alcoholic Solvents

Sodium borohydride (NaBH₄) provides a milder alternative for laboratories lacking hydrogenation infrastructure. In a typical procedure, 1-(2-fluoro-4-methoxyphenyl)propan-2-one (10 mmol) is dissolved in methanol (30 mL) and cooled to 0°C. NaBH₄ (12 mmol) is added portionwise, and the mixture is stirred for 4 hours at room temperature, yielding 78–82% of the alcohol after aqueous workup.

Lithium Borohydride for Enhanced Reactivity

Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at reflux (66°C) achieves faster reduction (2 hours) but requires stringent anhydrous conditions. This method is less favored due to higher costs and handling difficulties.

Table 2: Borohydride Reduction Efficiency

Reducing Agent Solvent Temperature Time (h) Yield (%)
NaBH₄ Methanol 25°C 4 78–82
LiBH₄ THF 66°C 2 80–84

One-Pot Synthesis and Telescoping Strategies

Integrated Reduction-Halogenation Processes

Recent patents describe telescoped workflows where crude 1-(2-fluoro-4-methoxyphenyl)propan-2-one is reduced in situ without isolation. For example, after ketone synthesis, the reaction mixture is directly subjected to hydrogenation, bypassing energy-intensive purification. This approach reduces processing time by 30% and minimizes solvent waste.

Solvent Compatibility in Multi-Step Sequences

Ethanol and methanol are preferred for telescoping due to their compatibility with subsequent halogenation or coupling reactions. A case study achieved 76% overall yield across three steps (ketone synthesis, reduction, bromination) using ethanol as the universal solvent.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 6.85–6.78 (m, 2H, aromatic), 4.65 (t, 1H, -OH), 3.82 (s, 3H, -OCH₃), 3.50–3.45 (m, 2H, -CH₂OH), 2.75–2.65 (m, 1H, -CH(CH₃)), 1.20 (d, 3H, -CH₃).
  • MS (ESI+) : m/z 199.1 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) resolves 2-(2-fluoro-4-methoxyphenyl)propan-1-ol at 8.2 min with >99% purity. Desmethyl impurities elute earlier (6.5 min) and are quantified via calibration curves.

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Catalytic vs. Borohydride Methods

Catalytic hydrogenation incurs higher initial costs (catalyst, H₂ infrastructure) but offers superior scalability and lower reagent expenses per kilogram. For batch sizes >100 kg, Pd/C recycling reduces catalyst costs by 40%. Conversely, NaBH₄ is economical for small-scale (<10 kg) production despite lower atom efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H13FO2 and is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol side chain. These structural features enhance its biological activity and reactivity.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol serves as a crucial building block in synthesizing pharmaceutical compounds. Its unique structure allows it to target specific biological receptors effectively.
  • Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, particularly in treating neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes .

2. Biological Studies

  • Biological Activity : Research indicates that this compound exhibits significant biological activities, including interactions with enzymes and receptors. The fluoro and methoxy groups enhance binding affinity, making it a subject of interest in pharmacological studies .
  • Mechanism of Action : The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and influencing cellular functions .

3. Industrial Applications

  • Specialty Chemicals : In the chemical industry, 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is utilized in the production of specialty chemicals. Its reactivity allows for various transformations, including oxidation and substitution reactions .
  • Synthesis of Complex Molecules : It serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry .

Case Studies and Research Findings

Study FocusFindingsReference
Neurodegenerative Diseases Inhibition of GSK-3 activity linked to potential therapeutic effects in Alzheimer's disease.
Anticancer Activity Exhibits significant anti-proliferative effects on cancer cell lines through apoptosis induction.
Inflammatory Response Demonstrated modulation of inflammatory markers, suggesting utility in chronic inflammation treatment.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol:

Compound Name Molecular Formula Substituents/Functional Groups Key Features
1-(4-Methoxyphenyl)propan-2-ol C₁₀H₁₄O₂ 4-methoxyphenyl, propan-2-ol Lacks fluorine; secondary alcohol position alters solubility and reactivity
Eugenol (2-Methoxy-4-(2-propenyl)phenol) C₁₀H₁₂O₂ 4-allyl, 2-methoxyphenyl, phenol Allyl group enhances volatility; phenol moiety increases acidity
2-[2-Chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol C₁₈H₁₇ClFN₃O₃ Triazole, chloro, fluorophenoxy, tertiary alcohol Complex heterocyclic structure; tertiary alcohol and halogenation enhance biological activity
2-(Azepan-1-yl)propan-1-ol C₈H₁₇NO Azepane ring, primary alcohol Nitrogen-containing ring modifies steric and electronic properties

Key Observations :

  • Fluorine vs.
  • Alcohol Position : Primary alcohols (propan-1-ol) generally exhibit higher polarity and boiling points than secondary alcohols (propan-2-ol), impacting solubility and purification methods .

Physicochemical Properties

Limited data on the target compound necessitates extrapolation from analogs:

Property 1-(4-Methoxyphenyl)propan-2-ol Eugenol 2-(Azepan-1-yl)propan-1-ol
Vapor Pressure (hPa) Not reported 6 Not reported
MAK Value (mg/m³) Not reported 19 Not reported
Boiling Point Estimated >200°C 254°C Estimated ~180–220°C
Solubility Moderate in polar solvents Low in water High in polar aprotic solvents

Notes:

  • The fluorine in the target compound may reduce vapor pressure compared to non-fluorinated analogs due to increased molecular weight and polarity.

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is C10H12F1O2C_{10}H_{12}F_{1}O_{2}. The compound features a fluorinated aromatic ring, which is significant in modulating its biological activity. The presence of the methoxy group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Preliminary studies indicate that 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol interacts with various biological targets, influencing pathways related to inflammation and cell signaling. The fluorine atom may enhance binding affinity to certain receptors or enzymes, thereby altering their activity.

Pharmacological Effects

  • Antimicrobial Activity :
    • In vitro studies have shown that this compound exhibits activity against various bacterial strains. For instance, it was evaluated against Mycobacterium tuberculosis, demonstrating significant inhibitory effects with an IC50 value of approximately 25 µM .
  • Cytotoxicity :
    • The compound has been assessed for cytotoxic effects on human cell lines. In one study, it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent .
  • Neuroprotective Effects :
    • Research indicates that 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways .

Data Tables

Biological Activity IC50 Value (µM) Target Organism/Cell Line
Antimicrobial25Mycobacterium tuberculosis
Cytotoxicity (Cancer Cells)VariesHuman Cancer Cell Lines
NeuroprotectiveN/AHuman Neuronal Cell Lines

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo evaluated the antimicrobial efficacy of various fluorinated compounds, including 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol. The results indicated a promising activity against resistant strains of H. pylori, highlighting its potential in treating infections that are difficult to manage with conventional antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on several human cancer cell lines. It was found to induce apoptosis selectively in malignant cells while exhibiting minimal toxicity to normal cells. This selectivity suggests a mechanism that could be exploited for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reducing a fluorinated ketone precursor, such as 2-(2-Fluoro-4-methoxyphenyl)propan-1-one, using reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether. For example, LiAlH₄ achieves higher stereoselectivity in chiral reductions but requires strict anhydrous conditions . Key Considerations :
  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-reduction).
  • Workup : Quenching with aqueous NH₄Cl preserves stereochemical integrity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers or impurities.

Q. How is the stereochemistry of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol characterized?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparison of optical rotation values with literature data (e.g., PubChem entries for analogous fluorinated propanols) . Example Workflow :

NMR Analysis : 19F^{19}\text{F}-NMR distinguishes fluorine environments; 1H^{1}\text{H}-NMR coupling constants identify vicinal protons.

Polarimetry : Specific rotation ([α]D_D) compared to (S)- or (R)-enantiomers in databases .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

  • Methodological Answer : Key properties include:
  • Solubility : Miscible in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). Adjust solvent systems for reactions requiring aqueous phases.
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at -20°C.
  • pKa : Estimated ~15 (hydroxyl group), requiring base-free conditions for acid-catalyzed reactions .

Advanced Research Questions

Q. How do computational models predict the reactivity of 2-(2-Fluoro-4-methoxyphenyl)propan-1-ol in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:
  • Fluorine’s Electron-Withdrawing Effect : Stabilizes negative charge in SN2 mechanisms at the β-carbon.
  • Methoxy Group : Ortho/para-directing in electrophilic substitutions.
    Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated propanol derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). A systematic approach includes:

Dose-Response Curves : Test across 3–5 log units to establish EC₅₀/IC₅₀ values.

Q. Structural Analog Comparison :

Substituent Biological Activity Source
4-Fluoro-2-methoxyEnhanced RPE65 inhibition
4-Chloro-2-methoxyReduced binding affinity
2-Fluoro-4-methoxyModerate cytotoxicity

Target Validation : Use CRISPR knockouts to confirm on-target effects .

Q. How can the compound’s metabolic stability be assessed for drug development applications?

  • Methodological Answer : Conduct in vitro microsomal assays :

Liver Microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS.

CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
Key Finding : Fluorine at the 2-position reduces oxidative metabolism by ~40% compared to non-fluorinated analogs .

Q. What role does the fluorine substituent play in modulating intermolecular interactions in crystallographic studies?

  • Methodological Answer : X-ray diffraction of single crystals reveals:
  • C-F···H Bonds : Weak hydrogen bonds (2.3–2.5 Å) stabilize crystal packing.
  • Methoxy Group : Participates in π-stacking with aromatic residues in co-crystallized proteins.
    Example : In a related structure (Acta Cryst. E, 2012), fluorine’s electronegativity distorts bond angles by 2–3°, affecting ligand-receptor docking .

Data Contradiction Analysis

Q. Why do enantiomers of fluorinated propanols exhibit divergent biological activities despite similar chemical properties?

  • Methodological Answer : Chiral centers create steric and electronic mismatches in protein binding pockets. For example:
  • (R)-Enantiomer : Fits into hydrophobic cavities of cytochrome P450 enzymes (e.g., CYP2D6).
  • (S)-Enantiomer : Steric clashes reduce binding by >70% (molecular dynamics simulations) .
    Resolution : Use enantiopure standards and chiral stationary phases for activity assays.

Tables for Comparative Analysis

Q. Table 1: Synthetic Methods for Fluorinated Propanols

Method Reagents Yield (%) Purity (%) Reference
Ketone ReductionLiAlH₄, Et₂O8599 (HPLC)
Asymmetric CatalysisBINAP-Ru Catalyst9298 (ee >99%)

Q. Table 2: Substituent Effects on Enzyme Inhibition

Compound IC₅₀ (μM) Target Enzyme Key Feature
2-Fluoro-4-methoxy12.3 ± 1.2RPE65High selectivity
4-Fluoro-2-methoxy8.7 ± 0.9CYP3A4Metabolic resistance
Non-fluorinated>100RPE65Low activity

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